7,8-dimethyl-2H-chromene-3-sulfonyl chloride
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Overview
Description
7,8-Dimethyl-2H-chromene-3-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₁₁ClO₃S. It belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-2H-chromene-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7,8-dimethyl-2H-chromene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the chromene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The chromene ring can undergo oxidation to form chromanones or reduction to form dihydrochromenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: Chromanones and dihydrochromenes.
Scientific Research Applications
7,8-Dimethyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-dimethyl-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as an enzyme inhibitor and in the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethyl-2H-chromene-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
7,8-Dimethyl-2H-chromene-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
7,8-Dimethyl-2H-chromene-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biological research .
Properties
Molecular Formula |
C11H11ClO3S |
---|---|
Molecular Weight |
258.72 g/mol |
IUPAC Name |
7,8-dimethyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO3S/c1-7-3-4-9-5-10(16(12,13)14)6-15-11(9)8(7)2/h3-5H,6H2,1-2H3 |
InChI Key |
HYGBHGUTQPUIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(CO2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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